molecular formula C10H12N4 B2608328 (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide CAS No. 194423-17-1

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide

Cat. No.: B2608328
CAS No.: 194423-17-1
M. Wt: 188.234
InChI Key: MMBZSLGGGORGSQ-NTUHNPAUSA-N
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Description

(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is an organic compound characterized by the presence of an amino group, a cyano group, and a formimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide typically involves the reaction of 4-amino-2-cyanobenzaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The formimidamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the formimidamide moiety under mild conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted formimidamides depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine
  • (E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamide

Uniqueness

(E)-N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activity, stability, or solubility, making it valuable for specific applications.

Biological Activity

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide, with the CAS number 194423-17-1, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a formimidamide moiety, an amino group , and a cyano group , which contribute to its reactivity and biological properties. The molecular formula is C10H12N4C_{10}H_{12}N_{4} with a molecular weight of 188.23 g/mol. It appears as a white to off-white crystalline powder with high purity (>98%) .

The biological activity of this compound is largely dependent on its interaction with specific biological targets. It can modulate enzyme activity or receptor interactions, making it a candidate for various therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways.
  • Receptor Modulation : It could interact with receptors affecting cellular responses such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the cytotoxic effects of various compounds, including derivatives of formimidamides, on cancer cell lines. The results indicated that certain derivatives showed potent antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells .
  • EGFR Inhibition : In a machine learning-based study aimed at developing EGFR inhibitors, compounds similar to this compound were synthesized and tested. Some demonstrated significant inhibitory activity against EGFR, suggesting potential applications in targeted cancer therapies .
  • Synthesis and Reactivity : The compound can be synthesized via various chemical reactions, including nucleophilic substitution and oxidation processes. These reactions can yield different derivatives with potentially enhanced biological activities .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntiproliferative against MCF-7 & MDA-MB-231
Derivative AEGFR inhibition
Derivative BCytotoxicity in various cancer cell lines

Properties

IUPAC Name

N'-(4-amino-2-cyanophenyl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBZSLGGGORGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-17-1
Record name (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine (30.0 g, 137 mmol), cyclohexene (200 mL) and 10% Pd on carbon (3.0 g) in methanol (1 L) was refluxed for 10 hours under a hydrogen atmosphere. The hot solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The residue was recrystallized from dichloromethane/carbon tetrachloride to provide the product (23.4 g, 90%) as pale gray crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
90%

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